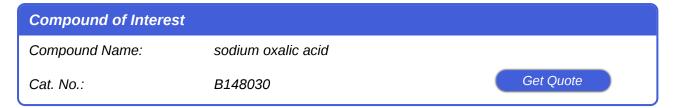


A Comparative Guide to the Standardization of Potassium Permanganate using Sodium Oxalate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed protocol for the standardization of potassium permanganate (KMnO₄) solutions using sodium oxalate (Na₂C₂O₄) as a primary standard. This redox titration is a fundamental analytical procedure for accurately determining the concentration of permanganate solutions, which are widely used as oxidizing agents in various chemical analyses.

Principle of the Method

The standardization of potassium permanganate with sodium oxalate is based on a redox reaction carried out in an acidic medium, typically with sulfuric acid. In this reaction, oxalate ions $(C_2O_4{}^{2-})$ are oxidized to carbon dioxide (CO_2) , while permanganate ions $(MnO_4{}^-)$ are reduced to manganese(II) ions $(Mn^2{}^+)$.[1][2] The reaction is represented by the following balanced chemical equation:

 $2KMnO_4 + 5Na_2C_2O_4 + 8H_2SO_4 \rightarrow K_2SO_4 + 2MnSO_4 + 5Na_2SO_4 + 10CO_2 + 8H_2O[1]$

Potassium permanganate serves as its own indicator, as the intense purple color of the MnO_4^- ion disappears as it is reduced to the colorless Mn^{2+} ion.[2][3] The endpoint of the titration is reached when a faint, persistent pink color remains in the solution, indicating a slight excess of unreacted $KMnO_4$.[1][4]

Experimental Considerations



Several factors are critical for the successful standardization of potassium permanganate with sodium oxalate:

- Temperature: The reaction between permanganate and oxalate is initially slow at room temperature.[5] Therefore, the solution is typically heated to 55-60°C to ensure a sufficiently rapid reaction rate.[5][6] Some procedures recommend heating to as high as 70-90°C.[1][7]
- Acidity: The titration must be performed in a strongly acidic solution. Sulfuric acid is used to provide the necessary hydrogen ions (H+) for the reduction of the permanganate ion.[2][8]
 Insufficient acidity can lead to the formation of a brown precipitate of manganese dioxide (MnO₂), which will interfere with the accuracy of the titration.[2]
- Rate of Titration: Initially, the permanganate solution should be added slowly, as the reaction is autocatalytic, meaning the Mn²⁺ ions produced catalyze the reaction.[8] Once some Mn²⁺ has been formed, the rate of reaction increases, and the permanganate can be added more rapidly until the endpoint is near, at which point it should be added dropwise.[5]

Experimental Protocols

Below are detailed protocols for the preparation of the necessary solutions and the standardization procedure itself.

Preparation of 0.1 N Potassium Permanganate Solution

- Weighing: Accurately weigh approximately 3.2 g of potassium permanganate.[1][2][9]
- Dissolving: Transfer the KMnO₄ to a 1-liter beaker and add approximately 1000 mL of distilled water.[10]
- Heating: Gently heat the solution to boiling on a water bath for about an hour to oxidize any organic matter present in the water.[9][10]
- Standing: Cover the beaker and allow the solution to stand for at least 2 days in the dark to allow for the complete oxidation of impurities and the settling of any manganese dioxide.[2] [4][9]



- Filtration: Filter the solution through a sintered glass funnel or glass wool to remove any precipitated MnO₂.[2][4][9] Do not use filter paper, as it will react with the permanganate.[2]
- Storage: Store the standardized solution in a clean, dark, glass-stoppered bottle to prevent decomposition.[2][4][10]

Preparation of 0.1 N Sodium Oxalate Primary Standard Solution

- Drying: Dry a sample of pure sodium oxalate at 105-110°C for at least 2 hours and then cool
 it in a desiccator.[1]
- Weighing: Accurately weigh approximately 6.7 g of the dried sodium oxalate.[1] For a 250 mL solution, use approximately 1.675 g.[11]
- Dissolving: Quantitatively transfer the weighed sodium oxalate to a 1000 mL volumetric flask.
 Add about 500 mL of distilled water and swirl to dissolve the solid completely.[1]
- Dilution: Once dissolved, dilute the solution to the 1000 mL mark with distilled water and mix thoroughly.

Standardization Procedure

- Pipetting: Pipette a precise volume (e.g., 20.00 mL or 25.00 mL) of the standard 0.1 N sodium oxalate solution into a clean 250 mL conical flask.
- Acidification: Add approximately 10 mL of dilute (1:1) sulfuric acid to the conical flask.[12]
- Heating: Gently heat the solution in the flask to a temperature of 55-60°C.[5]
- Titration: Titrate the hot oxalate solution with the potassium permanganate solution from a burette. Add the permanganate solution slowly at first, allowing each drop to be decolorized before adding the next. The rate of addition can be increased as the reaction proceeds.
- Endpoint: Continue the titration until a faint, permanent pink color persists for at least 30 seconds after swirling the flask.[1][4] This indicates the endpoint.
- Replication: Repeat the titration at least two more times to obtain concordant results.



Data Presentation

The following tables summarize the key quantitative data associated with this standardization.

Table 1: Reagent Preparation

Reagent	Molecular Weight (g/mol)	Equivalent Weight (g/eq)	Mass for 1000 mL of 0.1 N Solution (g)
Potassium Permanganate (KMnO4)	158.03	31.606	~3.2
Sodium Oxalate (Na ₂ C ₂ O ₄)	134.00	67.00	6.700

Table 2: Typical Experimental Data for Standardization of ~0.1 N KMnO₄

Titration	Volume of 0.1000 N Na ₂ C ₂ O ₄ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO4 used (mL)
1	25.00	0.10	24.90	24.80
2	25.00	24.90	49.65	24.75
3	25.00	0.25	25.02	24.77
Average	24.77			

Table 3: Calculation of Normality of KMnO₄

The normality of the potassium permanganate solution can be calculated using the following formula:

 $N_1V_1 = N_2V_2$

Where:



- N₁ = Normality of the KMnO₄ solution
- V1 = Volume of the KMnO4 solution used
- N₂ = Normality of the Na₂C₂O₄ solution
- V₂ = Volume of the Na₂C₂O₄ solution taken

Example Calculation (using average data from Table 2):

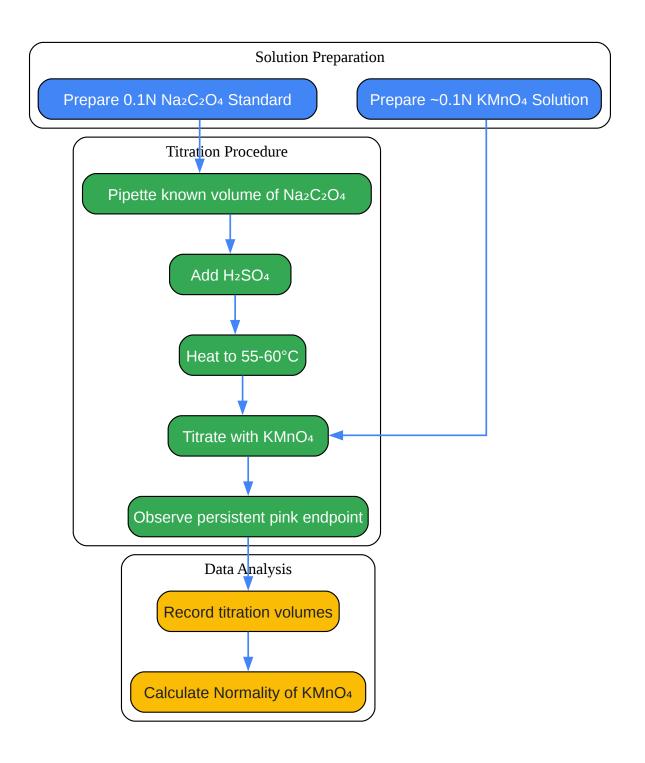
N₁ * 24.77 mL = 0.1000 N * 25.00 mL

 $N_1 = (0.1000 \text{ N} * 25.00 \text{ mL}) / 24.77 \text{ mL}$

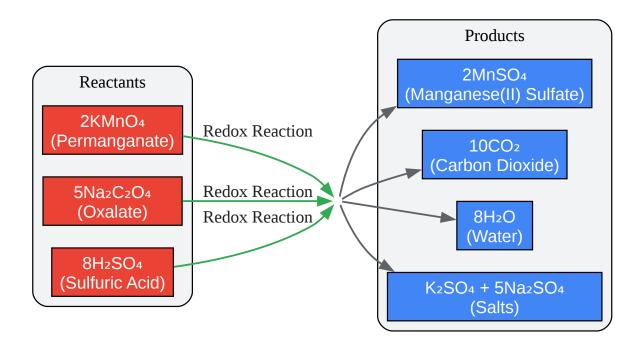
 $N_1 = 0.1009 N$

Visualizations Experimental Workflow









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